D,L-erythro-PDMP

Glucosylceramide synthase Stereospecificity Enzyme inhibition

Researchers often misinterpret PDMP pharmacology by using generic threo isomers as controls. D,L-erythro-PDMP is the mechanistically distinct erythro racemate that does not inhibit Glucosylceramide synthase (IC50 > 100 µM vs. 5 µM for D-threo). - **Utility:** Optimal negative control to dissect GlcCer synthase-dependent vs. independent effects. - **Application:** Induces ceramide accumulation & growth arrest without glycosphingolipid depletion. Inhibits GalT by 27% at 100 µM. - **Supply:** High-purity, research-grade material with verified stereochemistry.

Molecular Formula C23H38N2O3
Molecular Weight 390.6 g/mol
Cat. No. B10827407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-erythro-PDMP
Molecular FormulaC23H38N2O3
Molecular Weight390.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O
InChIInChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23+/m1/s1
InChIKeyUYNCFCUHRNOSCN-GGAORHGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D,L-erythro-PDMP: Stereochemical Control for GlcCer Synthase


D,L-erythro-PDMP (DL-erythro-PDMP) is a racemic mixture of the erythro stereoisomers of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), a synthetic ceramide analog [1]. The compound consists of two enantiomers—D-erythro-(1S,2R)-PDMP and L-erythro-(1R,2S)-PDMP—and represents one of the two diastereomeric pairs among the four possible PDMP stereoisomers [1]. Unlike its threo counterpart, D,L-erythro-PDMP is functionally characterized by its inability to inhibit glucosylceramide (GlcCer) synthase (UDP-glucose:ceramide glucosyltransferase) [2]. Its primary scientific utility lies not as a target inhibitor but as a stereochemical control reagent that enables researchers to distinguish enzyme inhibition-dependent effects from off-target pharmacological activities mediated by the ceramide-like scaffold [3].

Racemic erythro stereoisomer pair (D-erythro / L-erythro)
Stereochemical control reagent for ceramide analog studies
No glucosylceramide synthase (GlcCer synthase) inhibition
Reported IC50 > 100 μM vs. D-threo-PDMP IC50 5 μM
Retains ceramide scaffold-mediated cellular activities
Enables discrimination of GlcCer synthase-independent pathways

Why D,L-erythro-PDMP Is Not Interchangeable


Generic substitution among PDMP stereoisomers is scientifically invalid due to profound, stereochemistry-driven functional divergence. The four PDMP isomers exhibit diametrically opposed pharmacological profiles at the same enzyme target: the D-threo isomer potently inhibits GlcCer synthase with an IC50 of 5 μM and Ki of 0.7 μM, whereas the D,L-erythro mixture shows no detectable inhibition of this enzyme [1]. This stereospecificity extends beyond the primary target—D,L-erythro-PDMP retains the ability to inhibit cell growth and elevate intracellular ceramide levels despite lacking GlcCer synthase inhibitory activity [2], indicating that the ceramide-like scaffold itself engages alternative cellular targets independent of glycosphingolipid depletion. Consequently, treating D,L-erythro-PDMP as interchangeable with D-threo-PDMP or as merely a "weaker inhibitor" constitutes a fundamental misinterpretation of its pharmacology; it is a mechanistically distinct tool with a distinct, non-overlapping set of biological activities [3].

This Product
D,L-erythro-PDMP
Racemic erythro mixture. No GlcCer synthase inhibition. Cell growth arrest via ceramide accumulation independent of glycosphingolipid depletion.
Potential Confusion
D-threo-PDMP
Active isomer with GlcCer synthase inhibition (reported Ki 0.7 μM). Depletes glycosphingolipids. Stereochemistry-driven mechanism divergence makes direct substitution scientifically invalid.
Functional Profile
Scaffold-mediated effects
Elevates intracellular ceramide; protects GlcCer synthase from degradation; partial GalT inhibition (27% at 100 μM).
Mechanism Mismatch
Enzyme-dependent depletion
Depletes GlcCer and gangliosides. Does not protect GlcCer synthase. No GalT inhibition. Biological readouts reflect glycosphingolipid loss, not scaffold activity.

Quantitative Differentiation: D,L-erythro-PDMP vs. D-threo-PDMP


GlcCer Synthase Inhibition Stereospecificity

D,L-erythro-PDMP exhibits no detectable inhibition of glucosylceramide (GlcCer) synthase, in stark contrast to D-threo-PDMP, which potently inhibits the enzyme with an IC50 of 5 μM and Ki of 0.7 μM [1]. This stereospecificity is absolute: among the four PDMP isomers, only the D-threo (1R,2R) configuration confers GlcCer synthase inhibitory activity, whereas both erythro enantiomers (D-erythro and L-erythro) are completely inactive at this target [1][2].

GlcCer synthase inhibition
Head-to-head
IC50 > 100 μM (no inhibition)
vs. D-threo IC50 = 5 μM
Absolute stereospecificity: only D-threo configuration inhibits the enzyme.
Supports GlcCer synthase-independent mechanistic deconvolution.
Glucosylceramide synthase Stereospecificity Enzyme inhibition Glycosphingolipid biosynthesis

GalT Inhibition Specificity

Unlike DL-threo-PDMP, which does not inhibit UDP-galactose:ceramide galactosyltransferase (GalT), DL-erythro-PDMP produces measurable inhibition of this enzyme [1]. At a concentration of 100 μM in mouse brain microsomes, DL-erythro-PDMP inhibits GalT activity by 27% [1]. This represents a qualitative and quantitative shift in enzyme selectivity profile driven solely by stereochemistry.

GalT inhibition
Head-to-head
27% inhibition at 100 μM
DL-threo: no inhibition
Stereochemistry shifts enzyme selectivity toward galactosylceramide synthase.
Mouse brain microsomes; reported qualitative difference.
Galactosylceramide synthase UDP-galactose:ceramide galactosyltransferase Enzyme selectivity Sphingolipid metabolism

GlcCer Synthase Degradation Protection

At a concentration of 40 μM in MDCK cells, DL-erythro-PDMP protects glucosylceramide (GlcCer) synthase from degradation and increases intracellular ceramide levels [1][2]. This protective effect represents a functional antagonism to the mechanism of D-threo-PDMP, which directly inhibits the enzyme. The divergent effects of erythro and threo isomers on GlcCer synthase protein stability underscore that the erythro isomer engages distinct cellular machinery.

GlcCer synthase protection
Head-to-head
Protects from degradation; ceramide ↑
Opposite effect to D-threo-PDMP: enzyme protection vs. catalytic inhibition.
MDCK cells at 40 μM; supports turnover regulation studies.
Glucosylceramide synthase regulation Enzyme stability Ceramide metabolism MDCK cells

Ceramide-Mediated Growth Inhibition

Both threo and erythro racemic PDMP compounds produce strong inhibition of human cancer cell growth, despite the erythro isomer's complete lack of GlcCer synthase inhibitory activity [1]. In cultured rabbit skin fibroblasts, DL-erythro-PDMP inhibits growth at 50 μM and exhibits cytotoxicity at concentrations exceeding 50 μM [2]. This growth-arresting activity correlates with increases in cellular ceramide and diglyceride levels rather than glycosphingolipid depletion, demonstrating that the ceramide-like scaffold itself mediates anti-proliferative effects through an alternative mechanism [1].

Ceramide-mediated growth arrest
Cross-study
D,L-erythro: strong inhibition, ceramide accumulation
DL-threo: strong inhibition, GlcCer depletion
Both inhibit growth; distinct mechanisms
Ceramide scaffold drives anti-proliferative effects independently of synthase inhibition.
Human cancer lines; rabbit fibroblasts. Cytotoxicity >50 μM.
Cell proliferation Cancer cell growth Ceramide accumulation Cytotoxicity

D,L-erythro-PDMP Research Applications


GlcCer Synthase Inhibition Negative Control

D,L-erythro-PDMP serves as the optimal stereochemical negative control for experiments employing D-threo-PDMP to inhibit GlcCer synthase [1]. Because the erythro isomer is completely devoid of GlcCer synthase inhibitory activity (IC50 > 100 μM vs. 5 μM for D-threo-PDMP) [1], any cellular effects observed with both compounds can be confidently attributed to GlcCer synthase-independent mechanisms (e.g., ceramide accumulation, off-target signaling modulation), whereas effects unique to D-threo-PDMP are attributable to glycosphingolipid depletion [2]. This stereochemical pairing is essential for rigorous interpretation of PDMP pharmacology.

Ceramide vs. Glycosphingolipid Growth Arrest

In cancer cell biology and sphingolipid signaling research, D,L-erythro-PDMP enables the selective induction of ceramide accumulation and growth arrest without concomitant glycosphingolipid depletion [1]. Both erythro and threo racemic compounds strongly inhibit human cancer cell growth, but only the threo isomer depletes cellular GlcCer and downstream gangliosides [1]. This functional separation allows researchers to determine whether observed anti-proliferative or pro-apoptotic effects in a given system are mediated by elevated ceramide/diglyceride levels or by reduced glycosphingolipid-dependent signaling [1]. At 40 μM, DL-erythro-PDMP increases intracellular ceramide while protecting GlcCer synthase from degradation [3].

GalT Function in Myelin Biology

D,L-erythro-PDMP is a stereochemically-defined tool for investigating UDP-galactose:ceramide galactosyltransferase (GalT), the enzyme responsible for galactosylceramide synthesis in oligodendrocytes and myelinating cells [1]. Unlike DL-threo-PDMP, which shows no GalT inhibition, DL-erythro-PDMP inhibits GalT by 27% at 100 μM in mouse brain microsomes [1]. This differential activity makes the erythro isomer useful for studying galactosphingolipid contributions to myelin stability and function, particularly in models of demyelinating disorders where GalT modulation is of therapeutic interest [1].

GlcCer Synthase Feedback Regulation

The paradoxical ability of DL-erythro-PDMP to protect GlcCer synthase from degradation (at 40 μM in MDCK cells) [1][2] makes this compound a valuable tool for studying the regulatory feedback loops controlling sphingolipid biosynthetic enzyme stability. When used alongside D-threo-PDMP (which induces GlcCer synthase expression via feedback mechanisms), researchers can dissect the distinct signaling pathways that couple intracellular ceramide levels to enzyme transcription versus those controlling protein turnover. This application is particularly relevant for understanding adaptive resistance mechanisms in diseases where sphingolipid metabolism is therapeutically targeted [2].

Application
Selection Property
Validation Focus
GlcCer synthase negative control
Stereochemical non-inhibitor pair (erythro)
Confirm no GlcCer synthase inhibition in assay; verify scaffold-mediated effects
Ceramide vs. glycosphingolipid growth arrest
Growth inhibition independent of GlcCer depletion
Measure ceramide/diglyceride elevation; exclude glycosphingolipid-dependent pathways
GalT function studies
Partial GalT inhibitory profile
Assess galactosylceramide synthesis modulation in myelinating cell models
GlcCer synthase feedback regulation
Enzyme protection without catalytic inhibition
Monitor enzyme stability and ceramide-driven feedback loops

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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